molecular formula C8H5ClO3 B1295029 5-Chloro-2-hydroxyisophthalaldehyde CAS No. 32596-43-3

5-Chloro-2-hydroxyisophthalaldehyde

Cat. No.: B1295029
CAS No.: 32596-43-3
M. Wt: 184.57 g/mol
InChI Key: MYHXSDYZVOKOAT-UHFFFAOYSA-N
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Description

5-Chloro-2-hydroxyisophthalaldehyde (CAS: 32596-43-3) is a halogenated aromatic dialdehyde with the molecular formula C₈H₅ClO₃ and a molecular weight of 184.58 g/mol . It features two aldehyde groups at the 1,3-positions, a hydroxyl group at the 2-position, and a chlorine substituent at the 5-position on the benzene ring. This structural arrangement confers unique reactivity, making it a critical intermediate in synthesizing macrocyclic ligands, coordination polymers, and self-healing materials . For instance, it has been utilized in the preparation of Zn(Hbimcp)₂-PDMS polymers, which exhibit exceptional stretchability and self-healing properties due to dynamic coordination bonds . The compound is typically stored under inert conditions at 2–8°C and requires careful handling due to its hazardous nature (GHS signal word: Warning; H302, H312, H332) .

Properties

IUPAC Name

5-chloro-2-hydroxybenzene-1,3-dicarbaldehyde
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H5ClO3/c9-7-1-5(3-10)8(12)6(2-7)4-11/h1-4,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYHXSDYZVOKOAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C=O)O)C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50186287
Record name 5-Chloro-2-hydroxyisophthalaldehyde
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Molecular Weight

184.57 g/mol
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CAS No.

32596-43-3
Record name 2,6-Diformyl-4-chlorophenol
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Record name 5-Chloro-2-hydroxyisophthalaldehyde
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Record name 5-Chloro-2-hydroxyisophthalaldehyde
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Record name 5-chloro-2-hydroxyisophthalaldehyde
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Record name 5-Chloro-2-hydroxyisophthalaldehyde
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2-hydroxyisophthalaldehyde typically involves the reaction of 4-chlorophenol with hexamethylenetetramine in an anhydrous trifluoroacetic acid medium under an argon atmosphere. The reaction mixture is refluxed for 24 hours, during which the color changes from yellow to reddish-orange. The mixture is then poured into hydrochloric acid, and the resulting yellow crystals are collected by filtration and washed with deionized water and hexane. The product is purified by recrystallization in ethyl alcohol and dried in a vacuum oven at 70°C .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as described above, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions: 5-Chloro-2-hydroxyisophthalaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde groups can be oxidized to carboxylic acids.

    Reduction: The aldehyde groups can be reduced to primary alcohols.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: 5-Chloro-2-hydroxyisophthalic acid.

    Reduction: 5-Chloro-2-hydroxyisophthalyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-Chloro-2-hydroxyisophthalaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Chloro-2-hydroxyisophthalaldehyde depends on its specific application. In the context of self-healing polymers, for example, it forms coordination complexes with metal ions, which contribute to the material’s mechanical properties and self-healing capabilities. The molecular targets and pathways involved include the formation of reversible coordination bonds that allow for dynamic self-healing processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of 5-Chloro-2-hydroxyisophthalaldehyde becomes evident when compared to related halogenated aldehydes and dialdehydes. Below is a detailed analysis:

Structural and Functional Differences

Aldehyde Functionality: this compound’s dual aldehyde groups at the 1,3-positions enable chelation with metals (e.g., Zn²⁺), forming stable coordination polymers . In contrast, monoaldehyde analogues like 5-Chloro-2-hydroxybenzaldehyde (CAS: 635-93-8) lack this bifunctionality, limiting their utility in polymer synthesis .

Halogen Substituents: The chlorine atom at position 5 enhances electron-withdrawing effects, stabilizing intermediates in nucleophilic aromatic substitution reactions.

Methyl vs. Hydroxyl Groups :

  • 2-Hydroxy-5-methylisophthalaldehyde (CAS: 7310-95-4) replaces chlorine with a methyl group, reducing electrophilicity but increasing hydrophobicity, which could be advantageous in hydrophobic polymer matrices .

Crystallographic Behavior: Single-crystal X-ray studies of this compound (reported as 2,6-diformyl-4-chlorophenol) reveal planar geometries conducive to π-π stacking, a feature critical for forming supramolecular assemblies . This property is absent in monoaldehyde derivatives.

Biological Activity

5-Chloro-2-hydroxyisophthalaldehyde (CAS Number: 32596-43-3) is an organic compound with a molecular formula of C₈H₅ClO₃. It is characterized by the presence of a chlorine atom and a hydroxyl group on the benzene ring, which contribute to its unique chemical properties. Although specific biological activities of this compound are not extensively documented, its structural characteristics suggest potential interactions with biological targets.

Chemical Structure and Properties

The compound's structure includes:

  • Functional Groups : Hydroxyl (-OH) and aldehyde (-CHO)
  • Chlorine Substitution : Positioned at the 5th carbon of the isophthalaldehyde framework.

These features may enhance its reactivity and potential biological interactions, particularly with biomolecules.

Synthesis and Experimental Procedures

The synthesis of this compound typically involves:

  • Starting Materials : 4-Chlorophenol and hexamethylenetetramine.
  • Reaction Conditions : The reaction is conducted in anhydrous trifluoroacetic acid under an argon atmosphere, followed by refluxing for 24 hours. Post-reaction, the mixture is treated with hydrochloric acid to precipitate the product.

Table 1: Comparison of Similar Compounds

Compound NameStructural FeaturesUnique Aspects
5-ChlorosalicylaldehydeHydroxyl group ortho to the aldehydeEnhanced reactivity due to proximity effects
3-Chloro-2-hydroxybenzaldehydeChlorine atom in a different positionDifferent reactivity patterns
3,5-DichlorosalicylaldehydeTwo chlorine atoms on the benzene ringIncreased lipophilicity and potential activity
2-HydroxyisophthalaldehydeHydroxyl group at a different positionBroader applications in biological imaging

This table highlights how variations in substitution patterns affect the chemical reactivity and potential biological activities of related compounds.

Current Research Directions

Ongoing investigations focus on elucidating the specific molecular targets and pathways involved in the biological activity of this compound. Studies are exploring:

  • Mechanisms of Action : Understanding how this compound interacts at a molecular level with various biological targets.
  • Therapeutic Applications : Assessing its potential use in drug development, particularly as an antimicrobial or anticancer agent.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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